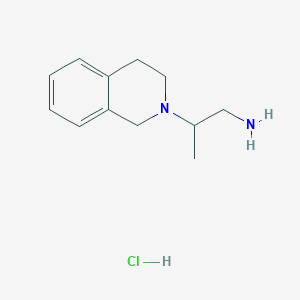

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride

CAS No.: 1172938-80-5

Cat. No.: VC5529327

Molecular Formula: C12H19ClN2

Molecular Weight: 226.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172938-80-5 |

|---|---|

| Molecular Formula | C12H19ClN2 |

| Molecular Weight | 226.75 |

| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H |

| Standard InChI Key | NNECPHKHNAPOCL-UHFFFAOYSA-N |

| SMILES | CC(CN)N1CCC2=CC=CC=C2C1.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 3,4-dihydroisoquinoline moiety fused to a propan-1-amine group, with a hydrochloride salt enhancing its stability. The IUPAC name, 2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride, reflects this arrangement . The SMILES notation (CC(CN)N1CCC2=CC=CC=C2C1.Cl) further illustrates the connectivity of the isoquinoline ring, amine group, and chloride ion.

Physicochemical Profile

Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| CAS Number | 1172938-80-5 |

| Molecular Formula | C₁₂H₁₉ClN₂ |

| Molecular Weight | 226.75 g/mol |

| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride |

| SMILES | CC(CN)N1CCC2=CC=CC=C2C1.Cl |

| Solubility | Not available |

The lack of solubility data necessitates empirical determination for specific experimental conditions.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically begins with commercially available isoquinoline derivatives, involving multi-step reactions to construct the dihydroisoquinoline framework. Key steps include:

-

Reduction of Isoquinoline: Catalytic hydrogenation or borohydride reduction yields the dihydroisoquinoline core.

-

Amine Functionalization: Coupling the core with propan-1-amine via reductive amination or nucleophilic substitution.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Reagents such as sodium cyanoborohydride (for reductive amination) and coupling agents like EDCI/HOBt are commonly employed.

Chemical Reactivity

The amine group enables nucleophilic reactions, while the aromatic system participates in electrophilic substitutions. For example:

-

Acylation: Reacts with acyl chlorides to form amides.

-

Alkylation: Forms quaternary ammonium salts with alkyl halides.

-

Oxidation: The dihydroisoquinoline ring can oxidize to isoquinoline under strong oxidizing conditions.

These reactions facilitate its use as a chiral auxiliary in asymmetric synthesis, where it induces enantioselectivity in carbon-carbon bond-forming reactions.

Mechanism of Action: Dopamine D1 Receptor Modulation

Neurological Implications

D1 receptors are critical in motor control, cognition, and reward pathways. Enhanced D1 activity could ameliorate symptoms in:

-

Parkinson’s Disease: Compensating for dopaminergic neuron loss in the substantia nigra.

-

Schizophrenia: Addressing hypodopaminergia in cortical regions linked to cognitive deficits .

Therapeutic Applications

Parkinson’s Disease

Preclinical studies on analogous compounds show improved locomotor activity in rodent models, suggesting potential for reducing bradykinesia and rigidity .

Schizophrenia

D1 PAMs may enhance cortical dopamine signaling, potentially improving working memory and executive function deficits .

Other Neurological Disorders

Emerging evidence suggests roles in depression and addiction, though further validation is required.

| Application | Mechanism | Supporting Evidence |

|---|---|---|

| Parkinson’s Disease | D1 receptor potentiation | Patent studies on analogs |

| Schizophrenia | Cortical dopamine modulation | Isoquinoline derivative research |

| Hazard Statement | Precautionary Measures |

|---|---|

| H315: Skin irritation | Use nitrile gloves and lab coats |

| H319: Eye damage | Wear safety goggles |

| H335: Respiratory irritation | Use fume hoods |

Role in Asymmetric Synthesis

Chiral Auxiliary Applications

The compound’s chiral center and rigid isoquinoline structure make it effective for inducing enantioselectivity in:

-

Aldol Reactions: Facilitating stereocontrol in ketone-enolate additions.

-

Michael Additions: Directing nucleophile-electrophile interactions.

Advantages Over Traditional Auxiliaries

Compared to Evans oxazolidinones or Oppolzer’s sultams, this auxiliary offers:

-

Cost Efficiency: Simplified synthesis from readily available precursors.

-

Versatility: Compatibility with diverse reaction conditions.

Comparative Analysis with Related Compounds

While exact analogs are poorly characterized, broader isoquinoline derivatives exhibit varied bioactivities:

-

Tetrahydroisoquinolines: Often serve as opioid receptor ligands.

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shows neuroprotective effects in Parkinson’s models.

The propan-1-amine substituent in this compound likely enhances blood-brain barrier permeability compared to bulkier analogs, potentiating central nervous system activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume